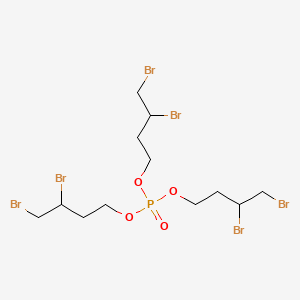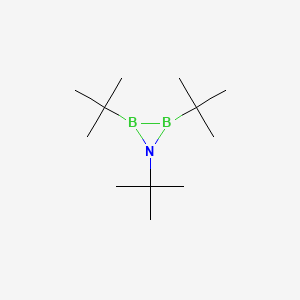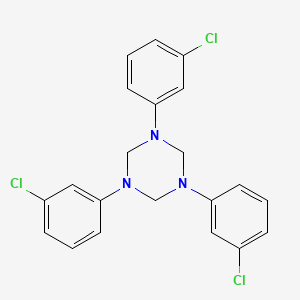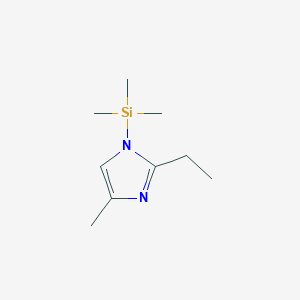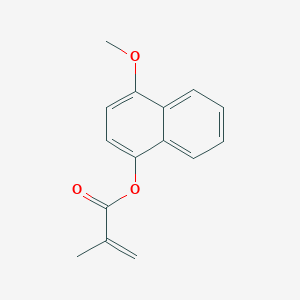![molecular formula C17H24O6Sn B14314305 [(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane CAS No. 113962-22-4](/img/structure/B14314305.png)
[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane is an organotin compound characterized by the presence of a tin atom bonded to a 4-methylphenyl group and three propanoyloxy groups. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane typically involves the reaction of a 4-methylbenzyl halide with a stannane precursor under specific conditions. One common method is the nucleophilic substitution reaction where the halide is replaced by the stannane group. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the stannane to lower oxidation states.
Substitution: Nucleophilic substitution reactions are common, where the stannane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various ligands, influencing its reactivity and biological activity. The pathways involved may include the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane can be compared with other organotin compounds, such as:
Triphenyltin chloride: Known for its use as a pesticide and antifouling agent.
Tributyltin oxide: Used as a biocide in marine paints.
Tetraethyltin: Employed in organic synthesis as a reagent.
Properties
CAS No. |
113962-22-4 |
|---|---|
Molecular Formula |
C17H24O6Sn |
Molecular Weight |
443.1 g/mol |
IUPAC Name |
[(4-methylphenyl)methyl-di(propanoyloxy)stannyl] propanoate |
InChI |
InChI=1S/C8H9.3C3H6O2.Sn/c1-7-3-5-8(2)6-4-7;3*1-2-3(4)5;/h3-6H,1H2,2H3;3*2H2,1H3,(H,4,5);/q;;;;+3/p-3 |
InChI Key |
ILEHPCCQISCCNT-UHFFFAOYSA-K |
Canonical SMILES |
CCC(=O)O[Sn](CC1=CC=C(C=C1)C)(OC(=O)CC)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
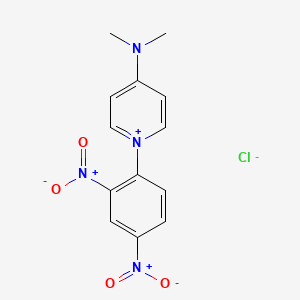

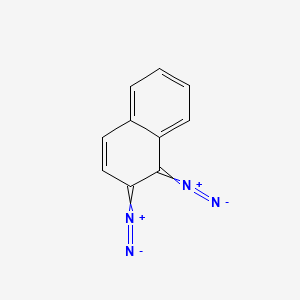
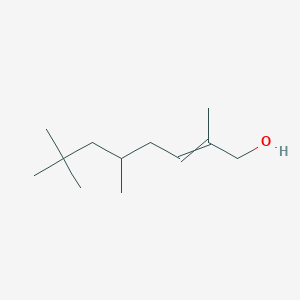
![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
![(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14314255.png)
![5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14314262.png)
